molecular formula C19H19DN4O2 B608872 MBRI-001 CAS No. 2054938-28-0

MBRI-001

Cat. No.: B608872
CAS No.: 2054938-28-0
M. Wt: 337.4011
InChI Key: UNRCMCRRFYFGFX-JTSGUJNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MBRI-001 (CAS 2054938-28-0), a deuterium-substituted derivative of plinabulin, is a novel and potent microtubule inhibitor developed as an anti-cancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to the inhibition of microtubule formation. This action induces G2/M phase cell cycle arrest and downregulates the expression of cyclin B1, ultimately promoting apoptosis in cancer cells. Preclinical studies highlight its significant anti-tumor potential, both as a monotherapy and in combination regimens. In models of pancreatic cancer, MBRI-001 demonstrated synergistic activity with Gemcitabine, intensifying DNA damage and apoptosis. In hepatocellular carcinoma, it showed enhanced efficacy when combined with Sorafenib. Pharmacokinetic studies indicate that MBRI-001 possesses improved metabolic stability and a broader distribution profile in vivo compared to its parent compound, with a notable affinity for lung tissue. This product is intended for research purposes only and is not approved for human consumption.

Properties

CAS No.

2054938-28-0

Molecular Formula

C19H19DN4O2

Molecular Weight

337.4011

IUPAC Name

(Z)-3-((Z)-benzylidene)-6-((5-(tert-butyl)-1H-imidazol-4-yl)methylene-d)piperazine-2,5-dione

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D

InChI Key

UNRCMCRRFYFGFX-JTSGUJNOSA-N

SMILES

CC(C)(C)C(NC=N1)=C1/C([2H])=C(C(N/C2=C\C3=CC=CC=C3)=O)\NC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MBRI-001;  MBRI 001;  MBRI001. BPI-2358-d;  NPI-2358-d;  plinabulin-d.

Origin of Product

United States

Rational Design and Synthetic Methodologies of Mbri 001

Conceptual Framework for MBRI-001 Development

The development of MBRI-001 was strategically focused on improving upon the favorable attributes of plinabulin (B1683793), particularly its pharmacokinetic behavior, while preserving its core mechanism of action as a microtubule inhibitor. nih.govresearchgate.net

Deuterium (B1214612) Incorporation Strategy in Plinabulin Analogues

A significant aspect of MBRI-001's development involved the deliberate incorporation of deuterium atoms into the plinabulin structure. nih.govdovepress.com Deuterium, a stable isotope of hydrogen, forms a stronger bond with carbon than the more common protium (B1232500) isotope. dovepress.cominformaticsjournals.co.in This difference in bond strength can induce a kinetic isotope effect, effectively slowing down metabolic processes that involve the cleavage of C-H bonds, such as those mediated by cytochrome P450 enzymes. dovepress.cominformaticsjournals.co.in By selectively substituting hydrogen with deuterium at sites prone to metabolic breakdown, researchers aimed to increase the metabolic stability and extend the half-life of the plinabulin analogue. dovepress.cominformaticsjournals.co.in MBRI-001 is specifically recognized as a deuterium-substituted derivative of plinabulin. nih.govmedkoo.comtargetmol.com This deuteration strategy was specifically implemented to overcome the limitations posed by plinabulin's poor pharmacokinetic properties. nih.govdovepress.com In vitro studies have demonstrated that MBRI-001 exhibits superior stability in rat and liver microsomes compared to plinabulin. dovepress.cominformaticsjournals.co.in

Chemical Synthesis Pathways for MBRI-001

The chemical synthesis of MBRI-001 necessitates specific reaction routes and methodologies to construct its deuterated diketopiperazine core. While detailed, step-by-step synthetic protocols for MBRI-001 may be proprietary, the general synthetic approach involves the construction of a plinabulin-like scaffold, incorporating the deuterium atom at the designated position during or after the formation of the core structure. nih.govresearchgate.net

Reaction Routes and Synthetic Schemes

The synthesis of diketopiperazine derivatives, such as plinabulin and its analogues, typically involves the cyclization of suitable amino acid precursors or related intermediates. researchgate.netorscience.rumdpi.com Various synthetic routes have been developed for accessing phenylahistin (B1241939) derivatives, the structural class to which plinabulin belongs. mdpi.com One method for synthesizing related compounds involves [3+2] cyclization reactions followed by subsequent chemical transformations. nih.gov The regioselective introduction of deuterium at a specific site within the molecule requires the use of appropriately deuterated starting materials, reagents, or solvents at a suitable stage of the synthesis. In the case of MBRI-001, the deuterium atom is specifically located on the methylene (B1212753) group adjacent to the tert-butyl-substituted imidazole (B134444) ring. medkoo.com The synthesis and structural characterization of MBRI-001 have been reported, indicating that established chemical methodologies exist for its preparation. nih.govresearchgate.net

Optimization of Synthetic Yields and Purity

Optimizing synthetic yields and ensuring high purity are paramount for the efficient and reliable production of pharmaceutical compounds like MBRI-001 on a larger scale. Although specific data on the optimized yields for MBRI-001's synthesis are not widely available in the public domain, the reported purity of >98% for MBRI-001 suggests that effective purification techniques are successfully employed. medkoo.com Achieving high levels of purity is essential to guarantee the consistency, efficacy, and safety of the compound for research applications and potential therapeutic development. Standard purification methods commonly utilized for synthetic organic compounds, including diketopiperazine derivatives, encompass techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC). mdpi.commdpi.comiiarjournals.orgiiarjournals.org The investigation into different polymorphic forms, such as Form F (MBRI-001/H2O), highlights efforts to improve physical stability and suitability for manufacturing scale-up. researchgate.net

Spectroscopic and Structural Elucidation of MBRI-001

The structure of MBRI-001 has been comprehensively characterized using a combination of spectroscopic and analytical techniques to confirm its identity, purity, and the precise location of the deuterium substitution. nih.govresearchgate.net These methods provide detailed insights into the molecular architecture.

Key techniques employed for the structural elucidation of MBRI-001 include:

High-Resolution Mass Spectrometry (HRMS): HRMS is utilized to determine the exact molecular mass of MBRI-001, which is crucial for confirming its elemental composition and verifying the presence of the deuterium atom, which contributes a slightly greater mass than hydrogen. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are indispensable tools for determining the connectivity of atoms and their chemical environments within the MBRI-001 molecule. nih.govresearchgate.net The absence or modification of specific signals in the 1H NMR spectrum compared to the non-deuterated analog, along with characteristic shifts in the 13C NMR spectrum, provide definitive evidence for the position of deuterium incorporation. mdpi.commdpi.comiiarjournals.orgiiarjournals.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in MBRI-001 based on their characteristic vibrational frequencies. nih.govresearchgate.net

Single Crystal X-ray Diffraction Analysis: This powerful technique yields a definitive three-dimensional structure of the molecule, unequivocally confirming the arrangement of all atoms and the precise location of the deuterium. nih.govresearchgate.net The co-crystal structure of MBRI-001 bound to tubulin (PDB code 5XI5) has also been determined, offering valuable insights into the molecular interactions at the binding site. researchgate.netnih.govmdpi.com

Collectively, these spectroscopic and analytical methods ensure the accurate identification and structural confirmation of synthesized batches of MBRI-001, which is essential for its development and study.

Table: Spectroscopic and Analytical Techniques Used for MBRI-001 Characterization

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Exact molecular mass, elemental composition
Nuclear Magnetic Resonance (NMR)Atomic connectivity, chemical environment, deuterium position
Infrared (IR) SpectroscopyIdentification of functional groups
Single Crystal X-ray DiffractionDefinitive 3D molecular structure, binding mode (with tubulin)

Table: MBRI-001 Chemical Properties

PropertyValue
CAS#2054938-28-0 medkoo.com
Chemical FormulaC19H19DN4O2 medkoo.com
Exact Mass337.16 medkoo.com
Molecular Weight337.401 targetmol.com
AppearanceSolid powder medkoo.com
Purity>98% medkoo.com

Advanced Spectroscopic Characterization Techniques

The structural identity and purity of MBRI-001 were confirmed using a suite of advanced spectroscopic characterization techniques. These methods provide detailed information about the molecular structure, functional groups, and chemical environment of the compound. The primary techniques employed for the characterization of MBRI-001 include High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. uni.lunih.govnewdrugapprovals.org

HRMS provides precise measurement of the molecular weight, which is crucial for confirming the elemental composition of the synthesized compound, including the presence of the deuterium atom. NMR spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR) techniques, offers detailed insights into the connectivity of atoms and the chemical environment of hydrogen and carbon nuclei within the molecule. This allows for the confirmation of the molecular structure and the position of the deuterium substitution. IR spectroscopy is utilized to identify the functional groups present in MBRI-001 by analyzing the vibrations of chemical bonds when exposed to infrared radiation. The characteristic absorption bands in the IR spectrum provide corroborating evidence for the presence of specific bonds and functional groups expected in the MBRI-001 structure. The comprehensive application of these spectroscopic methods is essential for the rigorous characterization of novel chemical entities like MBRI-001.

Single Crystal X-ray Diffraction Analysis of MBRI-001 Structure

A single crystal analysis was successfully performed for MBRI-001. uni.lunih.govnewdrugapprovals.org Furthermore, the co-crystal structure of MBRI-001 bound to tubulin has been prepared and analyzed. nih.govwikipedia.orgnewdrugapprovals.orgresearchgate.net The coordinates for this co-crystal structure are available in the Protein Data Bank (PDB) under the accession code 5XI5. nih.govwikipedia.orgnewdrugapprovals.orgresearchgate.net The analysis of the MBRI-001-tubulin co-crystal structure is particularly valuable as it provides direct evidence of how MBRI-001 interacts with its biological target at the molecular level. This information is critical for understanding the mechanism of action and for future structure-based drug design efforts. SC-XRD analysis confirms the solid-state structure of MBRI-001 and its interaction with tubulin, complementing the spectroscopic data and providing a complete picture of its molecular architecture and binding mode.

Detailed research findings have shown that MBRI-001 exhibits potent anti-proliferative activities against various cancer cell lines. For instance, studies comparing MBRI-001 (identified as compound 17 in one study) and plinabulin (compound 13) demonstrated that MBRI-001 had lower IC₅₀ values against HCCLM3 and Bel-7402 human hepatocellular carcinoma cell lines. researchgate.net

CompoundCell LineIC₅₀ (nM)Citation
MBRI-001HCCLM35.58 researchgate.net
MBRI-001Bel-74025.70 researchgate.net
PlinabulinHCCLM37.24 researchgate.net
PlinabulinBel-740211.73 researchgate.net

These data indicate that MBRI-001 possesses superior inhibitory activity on the proliferation of these cancer cell lines compared to plinabulin. researchgate.net Research also suggests that MBRI-001 inhibits the formation of microtubules and induces cell cycle arrest, similar to its parent compound. nih.govresearchgate.net Furthermore, studies in xenograft mouse models have indicated that MBRI-001 can exhibit better efficacy against cancer growth with lower toxicity compared to docetaxel (B913). uni.lunih.govnih.gov

Molecular Mechanism of Action of Mbri 001

Interaction with Microtubules and Tubulin Dynamics

Microtubules, essential components of the cytoskeleton, play crucial roles in maintaining cell shape, intracellular transport, and cell division. Their dynamic assembly and disassembly, driven by the polymerization and depolymerization of tubulin heterodimers, are critical for these cellular processes. MBRI-001 exerts its effects by interfering with these dynamics.

Inhibition of Tubulin Polymerization

Research indicates that MBRI-001 functions as an inhibitor of tubulin polymerization. Studies utilizing tubulin polymerization assays have shown that MBRI-001 can inhibit the assembly of tubulin, exhibiting activity comparable to that of its parent compound, plinabulin (B1683793). wikidata.orgguidetopharmacology.orgmims.com This inhibition disrupts the formation of functional microtubules within the cell. The interaction between MBRI-001 and tubulin has been investigated through the preparation and analysis of a co-crystal structure (PDB: 5XI5), providing structural insights into how the compound binds to tubulin and interferes with its polymerization. wikidata.orgguidetopharmacology.orgfishersci.ca

Modulation of Microtubule Integrity and Cellular Architecture

By inhibiting tubulin polymerization, MBRI-001 directly impacts the integrity of the microtubule network. The disruption in microtubule formation leads to significant morphological changes in cellular architecture. Studies employing immunofluorescence assays have been used to visualize and determine these changes in microtubule morphology following treatment with MBRI-001. wikipedia.orgwikipedia.org This interference with microtubule structure and dynamics underlies a significant part of MBRI-001's cellular effects.

Cellular Pathway Modulation by MBRI-001

Beyond its direct interaction with microtubules, MBRI-001 modulates several critical cellular pathways that regulate cell proliferation and survival.

Cell Cycle Arrest Induction: G2/M Phase Regulation

A key cellular effect of MBRI-001 is the induction of cell cycle arrest, specifically at the G2/M phase. wikipedia.orgwikipedia.orgmims.com The G2/M checkpoint is a critical regulatory point that ensures proper DNA replication and cellular readiness before entering mitosis. By blocking cells at this stage, MBRI-001 prevents uncontrolled cell division. This G2/M arrest has been shown to be associated with the downregulation of Cyclin B1 (CCNB1), a key protein that regulates progression through the G2 and M phases of the cell cycle. wikipedia.orgwikipedia.orgmims.com Cell cycle distribution has been measured using techniques such as flow cytometry, while the expression levels of CCNB1 have been analyzed through methods like RT-qPCR and western blotting. wikipedia.orgwikipedia.org

Apoptosis Induction Pathways

MBRI-001 has been observed to induce apoptosis, or programmed cell death, in cancer cells. wikipedia.orgwikipedia.orgwikipedia.org Apoptosis is a crucial process for eliminating damaged or unwanted cells and is a common target for anti-cancer therapies. In vivo studies have demonstrated that MBRI-001 treatment leads to significant inhibition of tumor growth, with apoptosis and necrosis observed within the tumor tissue. wikipedia.orgwikipedia.orgwikidata.org In cellular studies, apoptosis induction has been detected using various methods, including techniques like propidium (B1200493) iodide/annexin V staining and TUNEL assays. wikidata.orgwikidata.orgnih.gov Activation of caspases, a family of proteases that play a central role in the execution of apoptosis, has also been investigated in related contexts using caspase fluorometric kits. wikidata.orgnih.gov

Research indicates that MBRI-001 activates the mitochondrial-apoptotic pathway, also known as the intrinsic pathway. wikipedia.org This pathway is initiated by intracellular signals that lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors into the cytoplasm. A key event observed in the activation of this pathway by MBRI-001 is the cleavage of poly-ADP ribose polymerase (PARP). wikipedia.orgwikidata.org PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. The activation of the mitochondrial pathway typically involves a cascade of events including the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to the dismantling of the cell.

In Vitro Antiproliferative Activity: IC50 Values

Studies have evaluated the in vitro antiproliferative activities of MBRI-001 against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell growth by 50%. Comparative studies with plinabulin have shown that MBRI-001 can exhibit superior inhibitory activity against certain cell lines.

CompoundCell LineIC50 (nM)
MBRI-001HCCLM35.58
MBRI-001Bel-74025.70
PlinabulinHCCLM37.24
PlinabulinBel-740211.73

Data derived from comparative studies.

Role in DNA Damage Response and Signaling

MBRI-001 has been shown to influence the DNA damage response (DDR) pathway. In studies involving pancreatic cancer cell lines, MBRI-001 in combination with gemcitabine (B846) synergistically induced cell apoptosis by increasing DNA damage. Gemcitabine primarily induced DNA damage, evidenced by increased phosphorylated core histone protein H2AX (γ-H2AX), while MBRI-001 activated the mitochondrial-apoptotic pathway nih.govresearchgate.net. The combination treatment intensified both apoptosis and DNA damage, leading to significantly superior anti-tumor activity compared to either agent alone nih.gov.

Influence on c-Jun N-terminal Kinase (JNK) Pathway Activation

Plinabulin, the parent compound of MBRI-001, is known to induce cancer apoptosis via the c-Jun N-terminal Kinase (JNK) pathway dovepress.comorscience.ruclinpractice.ru. The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) family and is involved in essential processes such as apoptosis nih.govmdpi.com. While the specific details of MBRI-001's direct influence on JNK pathway activation are not as extensively detailed as for plinabulin in the provided results, the close structural relationship and shared mechanisms of action suggest a similar involvement. Plinabulin's activation of the JNK pathway is reported to contribute to its anti-tumor activity and induction of apoptosis dovepress.comorscience.ruclinpractice.ru.

Molecular Docking and Structural Insights into Target Binding

Molecular docking studies have been conducted to examine the binding pattern of compounds like MBRI-001 to the active site of tubulin heterodimers researchgate.net. These studies aim to understand the interactions that govern binding affinity and efficacy researchgate.net.

Co-crystal Structure Analysis of MBRI-001-Tubulin Complex (PDB: 5XI5)

Analysis of the co-crystal structure of the MBRI-001-tubulin complex (PDB: 5XI5) has been performed nih.govnih.govebi.ac.uk. This structural analysis confirmed that the binding mode of plinabulin derivatives, including MBRI-001, to tubulin shares common features with the interaction of other tubulin-binding agents nih.gov. The structure of the MBRI-001-tubulin complex provides a detailed view of how MBRI-001 interacts with the tubulin protein at the molecular level nih.govnih.govebi.ac.uk.

Identification of Key Binding Residues and Interaction Forces (e.g., H-π interaction)

The binding pocket for phenylahistin (B1241939) derivatives, including MBRI-001, is located at the colchicine (B1669291) binding site on tubulin, crossing the α/β interface and extending towards the GTP pocket mdpi.comresearchgate.net. This site is formed by residues from the β-tubulin subunit, complemented by residues from the α-tubulin subunit researchgate.net. Analysis of co-crystal structures and molecular docking studies helps identify the key amino acid residues involved in the binding interaction researchgate.netnih.gov. While the specific residues involved in H-π interactions for MBRI-001 are not explicitly detailed in the provided snippets, similar studies on related compounds have identified H-π interactions as contributing to binding affinity ebi.ac.uk. Hydrophobic interactions are also reported to be major interactions at the colchicine binding site nih.gov.

Preclinical Pharmacological Research of Mbri 001 in Disease Models

In Vitro Biological Activity Studies

In vitro studies have been instrumental in characterizing the cellular effects of MBRI-001, including its ability to inhibit cancer cell proliferation and its mechanism of action involving microtubules.

Anti-Proliferative Activities Across Various Cancer Cell Lines

MBRI-001 has demonstrated anti-proliferative activities in a range of human cancer cell lines, indicating its potential broad-spectrum efficacy.

Studies have evaluated the anti-proliferative activity of MBRI-001 against human lung cancer cell lines, including NCI-H460 and A549. MBRI-001 has shown potent cytotoxic activity at the nanomolar level against the human lung cancer cell line NCI-H460. patsnap.com The anti-proliferative activities of MBRI-001 were evaluated against two different human lung cancer cell lines. thegoodscentscompany.com

MBRI-001 has been investigated for its inhibitory effects on human hepatocellular carcinoma (HCC) cell lines, specifically HCCLM3 and Bel-7402. Data demonstrated that MBRI-001 exhibited better anti-proliferative activities compared to plinabulin (B1683793) against both HCCLM3 and Bel-7402 cell lines. nih.govnih.gov The anti-proliferative activity was assessed using the MTT assay. nih.govnih.govresearchgate.net The IC₅₀ values for MBRI-001 were determined to be 5.58 nM against HCCLM3 cells and 5.70 nM against Bel-7402 cells after 72 hours of treatment. researchgate.net

Cell LineIC₅₀ (nM)
HCCLM35.58
Bel-74025.70

The anti-tumor effects of MBRI-001 have also been investigated in human pancreatic cancer (PC) cell lines, including BxPC-3 and MIA PaCa-2. MBRI-001 inhibited cell proliferation in PC cell lines. thegoodscentscompany.com In vitro results indicate that MBRI-001 showed synergistic activity when combined with gemcitabine (B846) in BxPC-3 and MIA PaCa-2 human PC cell lines. Cytotoxicity was estimated by MTT assay in PC cell lines after 72 hours. thegoodscentscompany.com

Hepatocellular Carcinoma Cell Models (e.g., HCCLM3, Bel-7402)

Cell Viability and Growth Inhibition Assays (e.g., MTT Assay)

Cell viability and growth inhibition assays, such as the MTT assay, have been widely used to assess the effects of MBRI-001 on cancer cells. The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, serving as an indicator of cell viability, proliferation, and cytotoxicity. This assay was utilized to measure the anti-proliferative activity of MBRI-001 in HCCLM3 and Bel-7402 cell lines, as well as in pancreatic cancer cell lines. thegoodscentscompany.comnih.govnih.govresearchgate.net Cell viabilities of HCCLM3 and Bel-7402 cell lines were measured by MTT assay after treatment with MBRI-001 over a range of concentrations for 72 hours. researchgate.net

Flow Cytometry for Cell Cycle Distribution Analysis

In Vivo Efficacy Studies in Animal Models

In vivo studies using animal models, particularly xenograft and orthotopic models, have provided crucial insights into the antitumor efficacy of MBRI-001 in a living system.

MBRI-001 has demonstrated significant antitumor activity in various xenograft models. High activity has been observed against human NCI-H460 xenografted in mice following intravenous administration. fishersci.cawikipedia.orguni.luwikipedia.org Antitumor activities in vivo were also evaluated using human hepatocellular carcinoma (HCC) xenograft mice models. wikipedia.orgwikipedia.orgfishersci.ca In an A549 xenograft tumor model, MBRI-001 revealed similar antitumor inhibition in comparison with plinabulin. wikipedia.org Additionally, a combination treatment of MBRI-001 with sorafenib (B1663141) exhibited a high antitumor effect in a human hepatocellular carcinoma (HCC) xenograft mice model. wikipedia.orgfishersci.cawikidata.org Studies also indicate that MBRI-001, when combined with gemcitabine, showed significantly superior anti-tumor activity in pancreatic cancer cell lines, with results supported by in vitro and in vivo data. mims.com

Orthotopic tumor models, which involve implanting tumor cells into the equivalent organ from which the cancer originated, have also been used to evaluate MBRI-001. uni.lu An in vivo orthotopic mice model demonstrated that MBRI-001 significantly inhibited the growth of HCCLM3, a human hepatocellular carcinoma cell line. wikipedia.orgwikipedia.org In this orthotopic model, apoptosis and necrosis were observed in the tumor tissues from the MBRI-001-treated group. guidetopharmacology.org

Assessment of tumor growth inhibition and regression is a critical component of in vivo efficacy studies. MBRI-001 has been shown to significantly inhibit tumor growth in various preclinical models. In the HCC orthotopic mice model, MBRI-001 significantly inhibited the growth of HCCLM3 tumors. wikipedia.orgwikipedia.org In a subcutaneous mice model of HCC, the combination treatment of MBRI-001 with sorafenib resulted in a higher antitumor inhibition rate of 72.0%, compared to monotherapy with MBRI-001 at 40.7% or sorafenib at 47.7%. wikipedia.orgwikipedia.org Observations of apoptosis and necrosis in tumor tissues further support the antitumor effects of MBRI-001. wikipedia.orgwikipedia.orgguidetopharmacology.org

The following table summarizes some of the tumor growth inhibition data observed in preclinical studies:

Model TypeCell Line / Tumor TypeTreatment (Monotherapy or Combination)Observed Effect (e.g., Inhibition Rate)Source
Xenograft (Mice)NCI-H460 (Human Lung)MBRI-001 (Intravenous)High activity fishersci.cawikipedia.orguni.luwikipedia.org
Xenograft (Mice)HCC (Human)MBRI-001 + SorafenibHigh antitumor effect (72.0% inhibition rate in subcutaneous model) wikipedia.orgwikipedia.orgfishersci.cawikidata.org
Xenograft (Mice)HCC (Human)MBRI-001 (Monotherapy)Antitumor inhibition (40.7% inhibition rate in subcutaneous model) wikipedia.orgwikipedia.org
Xenograft (Mice)A549 (Human Lung)MBRI-001Similar antitumor inhibition to plinabulin wikipedia.org
Orthotopic (Mice)HCCLM3 (Human HCC)MBRI-001Significantly inhibited growth, induced apoptosis and necrosis wikipedia.orgwikipedia.orgguidetopharmacology.org
In vitro/In vivoPancreatic CancerMBRI-001 + GemcitabineSignificantly superior anti-tumor activity mims.com

Investigation of Mbri 001 in Combination Research Regimens

Synergistic Anti-Tumor Effects with Established Therapeutic Agents

Combinations of MBRI-001 with other agents have shown promising synergistic anti-tumor effects in preclinical models. This suggests that combining MBRI-001 with existing therapies could be a valuable strategy for improving cancer treatment.

Combination with Gemcitabine (B846) in Pancreatic Cancer Models

Studies have explored the combination of MBRI-001 with gemcitabine in pancreatic cancer (PC) cell lines, including BxPC-3 and MIA PaCa-2. In vitro and in vivo results indicate that MBRI-001 exhibits synergistic activity with gemcitabine against pancreatic cancer cells. nih.govpatsnap.comresearchgate.netx-mol.com This combination has shown significantly superior anti-tumor activity compared to each agent alone. nih.govpatsnap.comresearchgate.netresearchgate.net

Mechanistic Basis for Synergism (e.g., DNA damage, apoptosis)

The synergistic effect observed with the combination of MBRI-001 and gemcitabine in pancreatic cancer models is linked to enhanced induction of both DNA damage and apoptosis. Gemcitabine is known to induce apoptosis by increasing DNA damage, specifically indicated by increased phosphorylated core histone protein H2AX (γ-H2AX). nih.govpatsnap.comresearchgate.netresearchgate.net MBRI-001, on the other hand, activates the mitochondrial-apoptotic pathway, evidenced by increased cleaved poly-ADP ribose polymerase (PARP). nih.govpatsnap.comresearchgate.netresearchgate.net The combination of MBRI-001 and gemcitabine intensifies both of these processes, leading to significantly superior anti-tumor activity. nih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.net

Combination with Sorafenib (B1663141) in Hepatocellular Carcinoma Models

The combination treatment of MBRI-001 with sorafenib has been investigated in human hepatocellular carcinoma (HCC) models, including HCCLM3 and Bel-7402 cell lines, as well as in xenograft mice models. nih.govresearchgate.netresearchgate.net This combination has exhibited a higher anti-tumor effect compared to MBRI-001 or sorafenib as monotherapy. researchgate.netnih.govresearchgate.net

Enhanced Anti-Tumor Inhibition Rates

In a subcutaneous mice model of human HCC, the combination treatment of MBRI-001 with sorafenib demonstrated a higher anti-tumor inhibition rate of 72.0%. nih.govresearchgate.net This was in comparison to the monotherapy inhibition rates of MBRI-001 at 40.7% and sorafenib at 47.7%. nih.govresearchgate.net

Presented below is a summary of the anti-tumor inhibition rates observed in a subcutaneous mice model of human HCC:

Treatment GroupAnti-Tumor Inhibition Rate
MBRI-001 Monotherapy40.7%
Sorafenib Monotherapy47.7%
MBRI-001 + Sorafenib Combination72.0%

Note: This table is intended to be interactive in a dynamic environment.

Combination with Gefitinib (B1684475)

Preclinical studies have also explored the combination of MBRI-001 with gefitinib. The combination treatment of MBRI-001 and gefitinib has revealed a better anti-tumor inhibition rate compared to monotherapy in vivo. nih.gov

Advanced Research on Mbri 001 Crystalline Forms and Isotopic Effects

Polymorphism Studies of MBRI-001

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physicochemical properties, including stability and processability.

Preparation and Characterization of Different Polymorphic Forms

Studies have been conducted to investigate the polymorphic landscape of MBRI-001. Among the different polymorphic forms explored, Form F, identified as MBRI-001/H₂O, has been successfully prepared and characterized. nih.govnih.gov Characterization techniques employed in the study of MBRI-001's structure include High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single crystal analysis. nih.gov General methods for characterizing polymorphs in pharmaceutical development also include techniques such as Powder X-ray Diffraction (PXRD), Raman spectroscopy, Fourier Transform Infrared (FTIR), Solid State Nuclear Magnetic Resonance (SS NMR), and single-crystal diffraction, which provides detailed information on crystal structure, including atomic positions, unit cell, and molecular packing.

Influence of Polymorphism on Research Scale Production Suitability

The identification and characterization of different polymorphic forms are crucial for ensuring consistent product quality during manufacturing. The evaluation of Form F (MBRI-001/H₂O) indicated that it possesses better physical stability. nih.govnih.gov This improved physical stability is a significant factor in determining the suitability of a polymorphic form for scale-up production. Form F was found to have a suitable process for research scale production. nih.govnih.gov The stability and processing characteristics of a particular polymorph can directly impact the feasibility and reproducibility of manufacturing processes.

Deuterium (B1214612) Kinetic Isotope Effects on Biological Activity

MBRI-001 is a deuterium-substituted derivative of plinabulin (B1683793), and this isotopic modification has implications for its biological activity, particularly concerning its pharmacokinetic properties. nih.govnih.gov

Academic Exploration of Deuteration Benefits in Drug Development

Academic research into deuterium substitution in drug development highlights the kinetic isotope effect, where replacing hydrogen with deuterium can strengthen the carbon-deuterium bond compared to the carbon-hydrogen bond. This increased bond strength can lead to a slower rate of metabolic breakdown, particularly in processes catalyzed by enzymes like CYP450, where C-H bond cleavage is the rate-limiting step. Consequently, deuteration can improve the pharmacokinetic profile of a drug by increasing its half-life and the area under the curve (AUC), potentially allowing for lower doses or less frequent administration. While deuteration can influence CYP450 metabolism, the specific effects can be complex and drug-dependent.

Comparative Analysis of MBRI-001 and Plinabulin in Preclinical Settings

MBRI-001 was developed as a deuterium-substituted analog of plinabulin with the aim of improving the poor pharmacokinetic properties observed with plinabulin. nih.gov Preclinical studies have provided comparative data on the biological activity and pharmacokinetic characteristics of MBRI-001 and plinabulin.

MBRI-001 demonstrated better pharmacokinetic characteristics compared to plinabulin, including a longer half-life and a higher area under the curve. nih.gov In vitro studies showed that MBRI-001 was more stable in rat liver microsomes than plinabulin and exhibited better stability in rat plasma.

Regarding biological activity, MBRI-001 exhibited potent antitumor activity against various cancer cell lines at low nanomolar concentrations. nih.gov Comparative studies showed that MBRI-001 had better anti-proliferative activities against HCCLM3 and Bel-7402 human lung cancer cell lines than plinabulin. nih.gov Both MBRI-001 and plinabulin were shown to inhibit tubulin polymerization. nih.govnih.gov MBRI-001 inhibited the formation of microtubules and induced G2/M cell cycle arrest, similar to plinabulin. nih.govnih.gov MBRI-001 also demonstrated greater activity on microtubule hepatocellular carcinoma compared to plinabulin.

In vivo preclinical studies further evaluated the efficacy of MBRI-001. MBRI-001 revealed similar antitumor inhibition compared to plinabulin in an A549 xenograft tumor model. nih.govnih.gov In a human HCC xenograft mouse model, MBRI-001 significantly inhibited tumor growth. nih.gov The combination of MBRI-001 with sorafenib (B1663141) in a subcutaneous mice model resulted in a higher antitumor inhibition rate (72.0%) compared to MBRI-001 (40.7%) or sorafenib (47.7%) as monotherapies. nih.gov Additionally, continuous administration of MBRI-001 was reported to exhibit lower toxicity compared to docetaxel (B913). nih.gov

The following table summarizes some comparative preclinical data:

FeaturePlinabulinMBRI-001Source
PharmacokineticsPoor PK properties, lower half-life, lower AUCBetter PK characteristics, longer half-life, higher AUC nih.gov
Stability (Rat Liver Microsomes)Less stableMore stable
Anti-proliferative activity (HCCLM3)IC₅₀ 7.24 nMIC₅₀ 5.58 nM
Anti-proliferative activity (Bel-7402)IC₅₀ 11.73 nMIC₅₀ 5.70 nM
Tubulin PolymerizationInhibitsInhibits (similar activity to plinabulin) nih.govnih.gov
Microtubule Formation InhibitionInhibitsSuperior inhibition compared to plinabulin
G2/M Arrest InductionInducesInduces (associated with downregulation of CCNB1) nih.gov
Antitumor Activity (A549 xenograft)Similar inhibition to MBRI-001Similar inhibition to Plinabulin nih.govnih.gov
Antitumor Activity (HCCLM3 xenograft)-Significantly inhibited growth nih.gov
Antitumor Inhibition Rate (Subcutaneous mice model, monotherapy)47.7%40.7% nih.gov
Antitumor Inhibition Rate (Subcutaneous mice model, combination with sorafenib)-72.0% nih.gov
Toxicity (Continuous administration)-Lower toxicity compared to docetaxel nih.gov

Future Directions in Mbri 001 Research

Elucidation of Unexplored Mechanistic Pathways

While MBRI-001 is known to inhibit microtubule polymerization and induce G2/M arrest, a comprehensive understanding of all its downstream effects and interacting pathways is still developing researchgate.netresearchgate.net. Future research should focus on identifying and characterizing additional molecular targets and signaling cascades influenced by MBRI-001. This could involve high-throughput screening, proteomic analysis, and advanced cell biology techniques to map the complete cellular response to MBRI-001 treatment. Investigating potential off-target effects and their implications for efficacy and selectivity is also crucial. Furthermore, exploring how the deuterium (B1214612) substitution specifically impacts the interaction kinetics and binding dynamics with its primary target, tubulin, at a molecular level could reveal subtle mechanistic differences compared to plinabulin (B1683793).

Investigation of MBRI-001 Activity in Additional Preclinical Disease Models

Current preclinical studies have demonstrated MBRI-001's activity in specific cancer models, such as hepatocellular carcinoma and lung cancer researchgate.netresearchgate.netresearchgate.net. Expanding the investigation to a broader range of cancer types and other diseases where microtubule dynamics play a critical role is a vital future direction. This includes evaluating its efficacy in models of solid tumors and hematological malignancies, as well as exploring its potential in treating conditions beyond cancer that involve aberrant cell proliferation or motility. Studies in more complex preclinical models, such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMM), would provide more translational insights into its potential clinical effectiveness.

Potential areas for investigation in additional preclinical models:

Disease Model TypeExamples of Potential Applications
Solid TumorsBreast Cancer, Colorectal Cancer, Ovarian Cancer, Prostate Cancer
Hematological MalignanciesLeukemia, Lymphoma, Multiple Myeloma
Non-Malignant Proliferative DisordersPsoriasis, Rheumatoid Arthritis (in contexts of cell proliferation)

Advanced Structural Biology and Computational Chemistry Applications

The availability of the co-crystal structure of MBRI-001 with tubulin provides a strong foundation for advanced structural biology and computational chemistry studies researchgate.netebi.ac.uknih.gov. Future research should leverage these tools to gain deeper insights into the binding interface, identify key interactions, and understand the conformational changes induced by MBRI-001 binding. Techniques such as high-resolution cryo-electron microscopy (cryo-EM) could provide further details on the interaction of MBRI-001 with tubulin protofilaments and microtubules. pasteur.fr Computational methods, including molecular dynamics simulations and quantum mechanics calculations, can be used to predict binding free energies, evaluate the stability of the complex, and guide the design of next-generation derivatives with improved properties. researchgate.net

Development of Novel Deuterated Derivatives Beyond MBRI-001

MBRI-001 represents one specific deuterium substitution of plinabulin nih.govresearchgate.net. Future research can explore the synthesis and evaluation of other deuterated analogs of plinabulin with deuterium atoms placed at different positions within the molecule. This systematic approach can help elucidate the impact of deuterium substitution at various sites on pharmacokinetic properties, metabolic stability, and biological activity tandfonline.cominformaticsjournals.co.inscienceopen.com. Structure-activity relationship (SAR) studies focusing on deuterated positions can guide the rational design of novel compounds with further optimized profiles, potentially leading to improved efficacy, reduced off-target effects, or altered tissue distribution.

Application of MBRI-001 Research Findings to Broader Chemical Biology Principles

Research on MBRI-001, particularly concerning the effects of deuterium substitution on its pharmacokinetic and pharmacodynamic properties, can contribute valuable insights to broader principles in chemical biology tandfonline.cominformaticsjournals.co.inscienceopen.com. Findings from studies on MBRI-001 can inform the design and development of other deuterated drugs across different therapeutic areas. Understanding how specific deuterium substitutions influence drug metabolism, distribution, and target interaction can lead to the development of predictive models and guidelines for incorporating deuterium into new drug candidates. tandfonline.cominformaticsjournals.co.inscienceopen.com Moreover, the study of MBRI-001's interaction with tubulin can enhance our understanding of microtubule biology and the mechanisms of action of microtubule-targeting agents in general. rsc.org

Q & A

Q. Methodological Focus

  • Physicochemical Stability : Incubate MBRI-001 in simulated gastric fluid (pH 2) and plasma (pH 7.4) for 24 hours; analyze degradation via UPLC.
  • Tissue Distribution Studies : Use radiolabeled MBRI-001 in BALB/c mice, quantify organ-specific uptake (e.g., lung, liver) via scintillation counting .

How can resistance to MBRI-001 be modeled and overcome?

Advanced Research Question

  • Resistance Induction : Expose cancer cells to sublethal MBRI-001 doses over 6 months; profile ABC transporter upregulation (e.g., P-gp) via RNA-seq.
  • Reversal Strategies : Co-administer P-gp inhibitors (e.g., verapamil) and measure EC50 shifts in resistant clones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MBRI-001
Reactant of Route 2
Reactant of Route 2
MBRI-001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.